1-Chloro-2-fluoro-3-isopropoxybenzene
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Overview
Description
1-Chloro-2-fluoro-3-isopropoxybenzene is an organic compound with the molecular formula C9H10ClFO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and isopropoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-isopropoxybenzene can be synthesized through a multi-step process involving the substitution of hydrogen atoms on the benzene ring with chlorine, fluorine, and isopropoxy groups. One common method involves the use of Friedel-Crafts alkylation, where benzene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo halogenation to introduce chlorine and fluorine atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-3-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert it to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation of the isopropoxy group can produce ketones or aldehydes.
- Reduction can result in the formation of alcohols .
Scientific Research Applications
1-Chloro-2-fluoro-3-isopropoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-3-isopropoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets involved can vary based on the context of its use .
Comparison with Similar Compounds
1-Chloro-2-fluoro-3-isopropoxybenzene can be compared with other similar compounds such as:
1-Chloro-2-fluoro-3-nitrobenzene: This compound has a nitro group instead of an isopropoxy group, which significantly alters its reactivity and applications.
1-Fluoro-3-isopropoxybenzene:
1-Chloro-4-fluorobenzene: This compound has a different substitution pattern, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications .
Properties
IUPAC Name |
1-chloro-2-fluoro-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIKOQMUJCNGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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